molecular formula C13H16BrClO B066094 1-(4-Bromophenyl)-7-chloro-1-oxoheptane CAS No. 193065-67-7

1-(4-Bromophenyl)-7-chloro-1-oxoheptane

Cat. No.: B066094
CAS No.: 193065-67-7
M. Wt: 303.62 g/mol
InChI Key: RGPPQQUQFFSDQO-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-7-chloro-1-oxoheptane is an organic compound characterized by the presence of a bromophenyl group attached to a heptane chain with a chlorine atom and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Bromophenyl)-7-chloro-1-oxoheptane can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-bromobenzene with 7-chloroheptanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Reaction Scheme:

4-Bromobenzene+7-Chloroheptanoyl chlorideAlCl3This compound\text{4-Bromobenzene} + \text{7-Chloroheptanoyl chloride} \xrightarrow{\text{AlCl}_3} \text{this compound} 4-Bromobenzene+7-Chloroheptanoyl chlorideAlCl3​​this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of impurities and optimizing the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-7-chloro-1-oxoheptane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Nucleophilic Substitution: Products include 1-(4-aminophenyl)-7-chloro-1-oxoheptane or 1-(4-mercaptophenyl)-7-chloro-1-oxoheptane.

    Reduction: The major product is 1-(4-bromophenyl)-7-chloroheptanol.

    Oxidation: The major product is 1-(4-bromophenyl)-7-chloroheptanoic acid.

Scientific Research Applications

1-(4-Bromophenyl)-7-chloro-1-oxoheptane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-7-chloro-1-oxoheptane depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromophenyl group can enhance binding affinity to certain proteins, while the ketone and chlorine functionalities may influence the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromophenyl)-1-oxoheptane: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    1-(4-Chlorophenyl)-7-chloro-1-oxoheptane: Substitution of bromine with chlorine can lead to differences in chemical behavior and applications.

    1-(4-Bromophenyl)-7-chloro-1-oxooctane: An extended carbon chain, which may influence its physical properties and reactivity.

Uniqueness

1-(4-Bromophenyl)-7-chloro-1-oxoheptane is unique due to the combination of the bromophenyl group, chlorine atom, and ketone functionality within a heptane chain. This specific structure imparts distinct chemical and physical properties, making it valuable for targeted applications in various fields.

Properties

IUPAC Name

1-(4-bromophenyl)-7-chloroheptan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrClO/c14-12-8-6-11(7-9-12)13(16)5-3-1-2-4-10-15/h6-9H,1-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGPPQQUQFFSDQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCCCCCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70622410
Record name 1-(4-Bromophenyl)-7-chloroheptan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193065-67-7
Record name 1-(4-Bromophenyl)-7-chloroheptan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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